molecular formula C21H24N2O5 B2894666 Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 301355-37-3

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Numéro de catalogue B2894666
Numéro CAS: 301355-37-3
Poids moléculaire: 384.432
Clé InChI: WVIDZHCBPBZVDK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound . It is similar to 2-Propoxyethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For instance, 2,7,7-Trimethyl-4-(4-nitrophenyl)-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has been synthesized and its IR spectrum has been analyzed .


Chemical Reactions Analysis

The compound belongs to the class of ketones, specifically aromatic ketones . Aromatic ketones are a type of ketone in which the carbonyl group is attached to an aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 2,7,7-Trimethyl-4-(4-nitrophenyl)-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has a melting point of 245-247°C .

Applications De Recherche Scientifique

Synthesis and Crystal Structure

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound studied for its synthesis and crystal structure. It is often synthesized alongside other hexahydroquinoline derivatives, and the focus is on understanding their structural properties. For example, Steiger et al. (2020) reported the syntheses and crystal structures of related compounds, demonstrating the potential for diverse structural applications in scientific research (Steiger, Li, Gates, & Natale, 2020).

Calcium Channel Antagonistic Activity

Several studies have explored the calcium channel antagonistic activities of derivatives of this compound. For instance, Şimşek et al. (2006) synthesized new hexahydroquinoline derivatives and screened them for their calcium channel antagonistic activity, finding that they show promise in this area. These studies indicate the potential for such compounds in the development of new pharmacological agents (Şimşek, Gündüz, Sirmagül, Safak, Erol, & Linden, 2006).

In-silico Evaluation Against Malaria

The compound has also been evaluated in-silico for its potential against malaria. Rajesh et al. (2015) conducted a study where they synthesized derivatives of ethyl 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate and assessed them against P. falciparum lactate dehydrogenase. This study highlights the compound's potential application in the treatment of malaria (Rajesh, Lavanya, Iniyavan, Sarveswari, Ramaiah, Anbarasu, & Vijayakumar, 2015).

Potential in Cardiovascular Activity

Research has also delved into the cardiovascular activities of related hexahydroquinoline derivatives. Gupta and Misra (2008) synthesized various derivatives and observed their activity on calcium channel antagonists, indicating potential applications in cardiovascular research (Gupta & Misra, 2008).

Antimycobacterial Activities

Another application area is in the study of antimycobacterial activities. Baydar et al. (2017) synthesized alkyl derivatives of this compound and evaluated their in vitro anti-tubercular activity. Their findings suggest potential uses in treating tuberculosis (Baydar, Gündüz, Krishna, Şimşek, Sriram, Yıldırım, Butcher, & Şafak, 2017).

Propriétés

IUPAC Name

ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-28-20(25)17-12(2)22-15-10-21(3,4)11-16(24)19(15)18(17)13-6-8-14(9-7-13)23(26)27/h6-9,18,22H,5,10-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIDZHCBPBZVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C(=O)CC(C2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,7,7-trimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.